(1S)-1-phenylethanaminium
Overview
Description
(1S)-1-phenylethanaminium is an ammonium ion resulting from the protonation of the amino group of (S)-1-phenylethanamine; major microspecies at pH 7.3. It is a conjugate acid of a (1S)-1-phenylethanamine. It is an enantiomer of a (1R)-1-phenylethanaminium.
Scientific Research Applications
Supramolecular Structures
Research by (Turkington et al., 2004) explored the supramolecular structures of three configurational isomers of 1-phenylethanaminium malate(1-). The study focuses on the arrangement of anions and cations in different isomers, contributing to the understanding of molecular interactions in such compounds.
Pharmaceutical and Food Additive Application
(1S)-1-phenylethanaminium, also known as 1-Phenylethanol, has applications in the pharmaceutical industry as an anti-inflammatory and analgesic drug. It is also used in food products like chewing gums and yogurts as a food additive. Research by (More & Yadav, 2018) discusses its synthesis using supercritical CO2, highlighting an environmentally benign method.
Chemical Research and Synthesis
The work of (Wittig, 1980) presents insights into chemical research involving 1-phenylethanaminium, particularly in the context of exploring new chemical reactions and syntheses.
Enzymatic Kinetic Resolution
A study by (Kamble et al., 2017) looks into the kinetic resolution of (R,S)-1-phenylethanol using cutinase. The research contributes to the understanding of producing enantiopure 1-phenylethanol, which is significant for various industrial applications.
Vasorelaxant Effects Study
Research on 1-nitro-2-phenylethane, a molecule related to 1-phenylethanaminium, investigated its vasorelaxant effects and the role in stimulating the soluble guanylate cyclase-cGMP pathway, as shown in (Brito et al., 2013).
Phase Equilibria in Chemical Processes
The phase equilibria of ternary mixtures involving 1-phenylethanol are studied in (Kühne et al., 2008). This research is essential for the development of environmentally friendly chemical processes.
Microwave Absorption Study
A study on the microwave absorption properties of 1-phenylethanol analogues is presented in (Melandri et al., 2009), providing insights into the structural properties of these molecules.
Optical Resolution in Chemistry
The optical resolution of 1-phenylethylamine, closely related to 1-phenylethanaminium, and its application in chiral compounds is discussed in (Saigo, 1985).
Molecular Salt Studies
A study by (Frampton et al., 2012) focuses on the molecular salt of 1-phenylethanaminium with potent anti-inflammatory activity, providing insights into pharmaceutical applications.
Enzyme Production in Tea Flowers
Research on the production of 1-phenylethanol using enzymes from tea flowers, as described by (Dong et al., 2017), demonstrates an efficient method for industrial production.
Accurate Geometry Analysis
(Zheng et al., 2022) conducted a rotational study to determine the accurate geometry and non-covalent interactions in 1-phenylethanol and its monohydrate, contributing to the fundamental understanding of its molecular structure.
CO2 Fixation and Luminescent Detection
A bifunctional europium-organic framework involving 1-phenylethanol is studied by (Xu et al., 2016) for CO2 fixation and luminescent detection of Al3+ ions.
Synthesis of Complexes
(Berger et al., 2001) discuss the synthesis of ortho-mercurated and -palladated complexes involving derivatives of 1-phenylethanaminium, highlighting its role in organometallic chemistry.
Dendrimers Synthesis
In (Proń et al., 2010), phenylene bridged boron-nitrogen containing dendrimers with peripheral boron atoms are synthesized, showing the versatility of 1-phenylethanaminium derivatives in advanced materials science.
Tripeptide Methyl Ester Study
A conformation study of a tripeptide methyl ester involving 1-phenylethanaminium is presented in (Doi et al., 2008), contributing to our understanding of peptide chemistry.
Differential Accumulation in Plants
The differential accumulation of 1-phenylethanol in flowers and leaves of tea plants is elucidated by (Dong et al., 2016), providing insights into plant biochemistry and metabolite distribution.
Properties
Molecular Formula |
C8H12N+ |
---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/p+1/t7-/m0/s1 |
InChI Key |
RQEUFEKYXDPUSK-ZETCQYMHSA-O |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[NH3+] |
SMILES |
CC(C1=CC=CC=C1)[NH3+] |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH3+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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